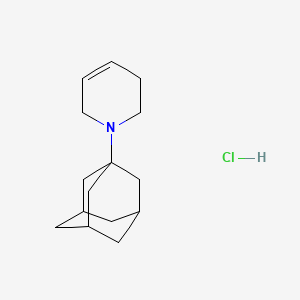

1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride

Descripción

Evolution of Adamantane-Based Compound Research

The historical trajectory of adamantane-based compound research began with the serendipitous discovery of adamantane itself in 1933, when Czech chemists Stanislav Landa, V. Machacek, and M. Mzourek first isolated this remarkable hydrocarbon from petroleum fractions of the Hodonín oil field in Czechoslovakia. This initial discovery marked the beginning of what would become a revolutionary field in organic chemistry, as adamantane represents the smallest member of the diamondoids, featuring a unique tricyclo[3.3.1.1¹,⁷]decane structure that mirrors the spatial arrangement of carbon atoms found in diamond crystals.

The early years following adamantane's discovery were characterized by limited synthetic accessibility and consequently restricted research applications. While German chemist Hans Meerwein had suggested the theoretical existence of what he termed "decaterpene" in 1924, and Vladimir Prelog achieved the first successful laboratory synthesis in 1941 using Meerwein's ester as a precursor, the prohibitively low yield of 0.16% rendered these methods impractical for widespread research. The transformative moment in adamantane chemistry arrived in 1957 when Paul von Ragué Schleyer developed a revolutionary synthetic approach utilizing Lewis acid-catalyzed rearrangement of dicyclopentadiene, dramatically increasing yields to 30-40% and making adamantane readily available for pharmaceutical research.

This breakthrough in synthetic accessibility catalyzed an explosion of interest in adamantane derivatives for medicinal applications. The first striking application of a simple, monofunctionalized adamantane derivative in medicinal chemistry originated in 1963, when clinical trials revealed the potent antiviral activity of 1-aminoadamantane hydrochloride, known as amantadine, against Influenza A viruses. This discovery established adamantane as what researchers began calling the "lipophilic bullet" due to its unique ability to enhance the pharmacokinetic properties of pharmaceutical compounds.

The success of amantadine spawned intensive research into adamantane modifications aimed at enhancing lipophilicity and stability of drugs, leading to improved pharmacokinetics across diverse therapeutic areas. Researchers systematically explored adamantane modifications in hypoglycemic sulfonylureas, anabolic steroids, and nucleosides, consistently observing enhanced bioavailability and metabolic stability. The rigid cage structure of adamantane proved particularly valuable in protecting nearby functional groups from metabolic cleavage while ensuring optimal drug distribution in blood plasma.

Contemporary research has expanded adamantane applications beyond simple lipophilicity enhancement to include sophisticated drug delivery systems and surface recognition applications. The unique three-dimensional structure of adamantane facilitates precise positioning of substituents, allowing for more effective exploration of drug targets while escaping the limitations of planar molecular architectures that dominate modern pharmaceutical design. Current adamantane-based pharmaceuticals include seven clinically approved drugs spanning antiviral, antidiabetic, and neurological applications, demonstrating the continued relevance of this scaffold in modern drug discovery.

Tetrahydropyridine Derivatives in Medicinal Chemistry History

The historical development of tetrahydropyridine derivatives in medicinal chemistry represents a parallel but distinct evolutionary pathway that eventually intersected with adamantane research. Tetrahydropyridines, characterized by the general formula C₅H₉N, exist as three distinct structural isomers differing in the location of the double bond: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine. While the parent tetrahydropyridine species occur rarely in nature and remain primarily of theoretical interest, substituted tetrahydropyridine derivatives have demonstrated remarkable biological activity across numerous therapeutic applications.

The most significant milestone in tetrahydropyridine research occurred in 1982 with the tragic discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, commonly known as MPTP, as a potent neurotoxin. This compound was first synthesized in 1947 by Ziering and colleagues as a potential analgesic agent, but its clinical development was halted when Parkinson-like symptoms were observed in test subjects. The compound gained renewed attention when Barry Kidston, a chemistry graduate student, accidentally synthesized MPTP as a major impurity while attempting to produce the synthetic opioid MPPP in 1976. Within three days of self-injection, Kidston developed severe Parkinsonian symptoms, providing the first documented case of MPTP-induced parkinsonism.

The neurotoxicity mechanism of MPTP was subsequently elucidated through intensive research led by J. William Langston and colleagues following a cluster of cases in Santa Clara County, California, in 1983. These studies revealed that MPTP itself is not directly toxic but undergoes biotransformation via monoamine oxidase B to produce 1-methyl-4-phenylpyridinium (MPP⁺), which selectively targets dopaminergic neurons in the substantia nigra. This discovery revolutionized Parkinson's disease research by providing the first reliable animal model for studying the neurochemical basis of this devastating neurological condition.

Beyond the neurological implications of MPTP research, tetrahydropyridine derivatives have demonstrated diverse pharmacological properties spanning multiple therapeutic areas. These compounds have been identified as dopamine-2 receptor agonists, selective serotonin reuptake inhibitors, and acetylcholinesterase inhibitors. Contemporary research has revealed tetrahydropyridine-containing compounds with antioxidant, antimicrobial, antibacterial, anticancer, and anti-inflammatory properties, establishing this scaffold as a versatile platform for drug discovery.

The synthetic accessibility of tetrahydropyridine derivatives has been enhanced through numerous methodological advances, including palladium-catalyzed cyclization-Heck reactions, ring-closing olefin metathesis, and modified Ireland-Claisen rearrangements. These synthetic developments have enabled systematic structure-activity relationship studies, revealing the critical importance of substituent positioning on the tetrahydropyridine ring for biological activity. The incorporation of tetrahydropyridine motifs into natural product-inspired synthetic compounds has yielded promising lead compounds across diverse therapeutic applications.

Discovery Timeline of 1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine Hydrochloride

The specific discovery and development timeline of this compound represents the culmination of independent research trajectories in adamantane and tetrahydropyridine chemistry. This compound, bearing the Chemical Abstracts Service registry number 1291486-46-8, exemplifies the strategic combination of the adamantane cage structure with the 1,2,3,6-tetrahydropyridine ring system. The synthesis of this particular derivative requires sophisticated organic chemistry techniques that were not available during the early periods of either adamantane or tetrahydropyridine research.

Research conducted by Vera A. Shadrikova and colleagues at Samara State Technical University has contributed significantly to understanding adamantyl-containing pyridine derivatives, including systematic studies of adamantylation reactions with pyridine derivatives. Their work demonstrated that reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol produces 1-(adamantan-1-yl)-1,2,3,6-tetrahydropyridines. These intermediate compounds can subsequently undergo further chemical transformations, including reactions with benzene in trifluoromethanesulfonic acid medium to form phenylpiperidines with various spatial orientations.

The specific synthetic methodology for producing this compound has been developed through systematic exploration of adamantylation reactions. Research has shown that the reaction of isomeric hydroxypyridines with 1-bromoadamantane under various conditions can lead to mono- and disubstituted carbon-, oxygen-, and nitrogen-adamantylation products. The selective formation of the N-adamantyl derivative requires careful control of reaction conditions to favor nitrogen alkylation over competing carbon and oxygen substitution pathways.

Contemporary commercial availability of this compound through specialized chemical suppliers indicates successful development of scalable synthetic routes. The compound is currently offered with a minimum purity specification of 95%, suggesting well-established purification protocols and quality control measures. The molecular structure combines the rigid adamantane framework with the flexible tetrahydropyridine ring, creating a compound with unique three-dimensional properties that distinguish it from either parent structural motif.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1291486-46-8 | |

| Molecular Formula | C₁₅H₂₃N | |

| Molecular Weight | 217.35 | |

| Minimum Purity Specification | 95% | |

| Physical State | Hydrochloride Salt |

The development of this compound reflects broader trends in modern medicinal chemistry toward hybrid molecular architectures that combine proven pharmacophoric elements. The adamantane moiety contributes enhanced lipophilicity, metabolic stability, and three-dimensional structural rigidity, while the tetrahydropyridine component provides opportunities for hydrogen bonding and additional pharmacological interactions. This strategic combination exemplifies contemporary approaches to drug design that seek to optimize multiple pharmacokinetic and pharmacodynamic parameters simultaneously through rational structural modification.

Propiedades

IUPAC Name |

1-(1-adamantyl)-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N.ClH/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15;/h1-2,12-14H,3-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMHACSNXYSWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)C23CC4CC(C2)CC(C4)C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride, also known as Amantadine hydrochloride, is the influenza A virus . It is used for the prophylaxis and treatment of illness caused by various strains of this virus in adults. In addition, it has been used as an antidyskinetic agent to treat Parkinson’s disease.

Mode of Action

Amantadine hydrochloride acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . The antiviral mechanism of action is antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape (i.e., the release of viral genetic material into the host cytoplasm).

Biochemical Pathways

The compound affects the biochemical pathways related to the influenza A virus and Parkinson’s disease . By blocking the M2 proton channel, it prevents the release of viral genetic material into the host cytoplasm, thereby inhibiting the replication of the virus. In Parkinson’s disease, it is believed to increase the release of dopamine, thereby helping to alleviate symptoms.

Pharmacokinetics

Amantadine hydrochloride has a high bioavailability of 86–90% . It has minimal metabolism, mostly to acetyl metabolites. The elimination half-life is between 10–31 hours , and it is excreted in the urine. The compound is freely soluble in water, which aids in its absorption and distribution in the body.

Result of Action

The result of the action of Amantadine hydrochloride is the inhibition of the influenza A virus and the alleviation of symptoms of Parkinson’s disease . By blocking the M2 proton channel, it prevents the virus from releasing its genetic material into the host cell, thereby stopping the virus from replicating. In Parkinson’s disease, it increases the release of dopamine, which helps to reduce symptoms.

Action Environment

The action of Amantadine hydrochloride can be influenced by various environmental factors. For instance, its solubility in water can affect its absorption and distribution in the body. Furthermore, its stability can be affected by storage conditions. It is recommended to store the compound away from oxidizing agents to maintain its efficacy and stability.

Actividad Biológica

1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride (commonly referred to as Adamantyl tetrahydropyridine) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and modulation of dopaminergic pathways. This article aims to explore its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₂₄ClN

- CAS Number : 1332531-65-3

- Molecular Weight : 263.82 g/mol

- Hazard Information : Classified as an irritant.

The structure of this compound features an adamantyl group attached to a tetrahydropyridine ring, which is significant for its interaction with biological targets.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of Adamantyl tetrahydropyridine in models of neurodegenerative diseases such as Parkinson's disease (PD). The compound appears to exert protective effects on dopaminergic neurons by modulating oxidative stress pathways and enhancing neuronal survival.

- Oxidative Stress Modulation : Adamantyl tetrahydropyridine has been shown to reduce oxidative stress in neuronal cells, which is a critical factor in the pathogenesis of PD. By decreasing reactive oxygen species (ROS) levels, it promotes cell survival and function.

- Dopaminergic Pathway Interaction : The compound interacts with dopamine receptors, potentially enhancing dopaminergic signaling. This action is particularly relevant in the context of PD, where dopaminergic neuron loss leads to motor dysfunction.

In Vitro Studies

Several in vitro studies have evaluated the efficacy of Adamantyl tetrahydropyridine on neuronal cell lines exposed to neurotoxic agents:

| Study | Cell Line | Treatment | Outcome |

|---|---|---|---|

| Kyriakou et al. (2020) | LUHMES (human dopaminergic precursor) | 6-OHDA | Increased cell viability and reduced apoptosis markers |

| Jones et al. (2020) | SH-SY5Y (human neuroblastoma) | MPP+ | Enhanced resistance to cytotoxic effects |

These studies demonstrate that Adamantyl tetrahydropyridine can significantly enhance cell viability under conditions that typically induce neurodegeneration.

Animal Models

In vivo studies using animal models have further corroborated the protective effects of Adamantyl tetrahydropyridine:

- Mouse Model of Parkinson's Disease : Administration of Adamantyl tetrahydropyridine in MPTP-treated mice resulted in improved motor function and reduced dopaminergic neuron loss compared to control groups. This suggests a potential therapeutic role in managing PD symptoms.

Comparative Analysis with Other Compounds

A comparative analysis with other neuroprotective agents reveals that Adamantyl tetrahydropyridine exhibits a unique profile:

| Compound | Mechanism | Efficacy in PD Models |

|---|---|---|

| Apomorphine | Dopamine agonist | Moderate |

| Desferrioxamine | Iron chelator | High |

| Adamantyl Tetrahydropyridine | Antioxidant & Dopamine modulator | High |

This table illustrates that while other compounds have established roles in PD treatment, Adamantyl tetrahydropyridine may offer complementary benefits through its dual action on oxidative stress and dopaminergic signaling.

Comparación Con Compuestos Similares

Key Structural Analogs and Their Properties

The following table summarizes critical similarities and differences:

Pharmacological and Toxicological Insights

- Neurotoxicity: MPTP and its analogs (e.g., 2'-methyl MPTP) are notorious for inducing Parkinsonism via conversion to MPP+, which inhibits mitochondrial complex I in dopaminergic neurons . The adamantyl group in 1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine HCl may modify toxicity, but this requires empirical validation.

- Antiviral Activity: Rimantadine hydrochloride, a structural analog with an adamantane moiety, blocks influenza A viral replication by interfering with the M2 ion channel .

Structural Determinants of Activity

Métodos De Preparación

Starting Material and Ammonium Salt Formation

- Raw material: N-(1-adamantyl)-4-piperidinol or analogous N-substituted 4-piperidines alcohol.

- Protonating agent: 85% phosphoric acid (H₃PO₄) is added in a mass ratio of 3–4 times the amount of the N-substituted 4-piperidinol.

- The mixture is stirred at ambient temperature to form the ammonium phosphate salt.

Work-Up and Neutralization

- Upon completion, deionized water is added while the mixture is still hot to dissolve soluble impurities.

- The reaction mixture is then neutralized with 2M sodium hydroxide solution to adjust the pH to approximately 9 ± 0.2, ensuring the free base form of the tetrahydropyridine is present.

Extraction and Purification

- The neutralized mixture is extracted three times with toluene, each extraction using a volume equal to the reaction mixture.

- The combined organic layers are subjected to vacuum distillation at a bath temperature of 60 ± 2 °C and a rotary evaporator speed of 135 rpm.

- This step removes residual solvents and impurities, yielding the purified N-substituted 1,2,3,6-tetrahydropyridine free base.

Formation of Hydrochloride Salt

- The free base is dissolved in an appropriate solvent and treated with hydrochloric acid to form the hydrochloride salt of 1-(1-adamantyl)-1,2,3,6-tetrahydropyridine.

- This salt form enhances the compound’s stability and facilitates handling and storage.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Parameters | Notes |

|---|---|---|---|

| Ammonium salt formation | N-(1-adamantyl)-4-piperidinol + 85% H₃PO₄ | Mass ratio 1:3–4 (alcohol:acid) | Stir at room temperature |

| Dehydroxylation | Same mixture | Heat to 180 °C (max 190 °C), 2–3 h | TLC monitoring for completion |

| Neutralization | 2M NaOH solution | Adjust pH to 9 ± 0.2 | Add deionized water while hot |

| Extraction | Toluene (3 x volume of reaction mixture) | Room temperature | Extract upper organic phase |

| Purification | Vacuum distillation | Bath temp 60 ± 2 °C, 135 rpm | Removes solvents, yields free base |

| Hydrochloride salt formation | HCl in suitable solvent | Controlled addition | Produces stable hydrochloride salt |

Research Findings and Considerations

- The described method is scalable and has been validated on laboratory scales with reaction times around 2–3 hours for the dehydroxylation step.

- Phosphoric acid serves a dual role, simplifying the reaction setup by acting as both protonating and dehydroxylating agent.

- The temperature control is critical to prevent decomposition or side reactions.

- Extraction with toluene effectively separates the organic product from aqueous impurities.

- The final hydrochloride salt form is preferred for its enhanced stability and ease of handling in subsequent applications.

Q & A

Basic: What are the common synthetic routes for 1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride?

Methodological Answer:

The synthesis typically involves coupling the adamantane moiety with a tetrahydropyridine ring. A plausible route includes:

Adamantane Functionalization : React 1-adamantylamine with a propargyl halide or aldehyde under nucleophilic substitution or reductive amination conditions to introduce a reactive intermediate (e.g., propargyl group) .

Cyclization : Use catalytic hydrogenation or acid-mediated cyclization to form the tetrahydropyridine ring. For example, propargyl intermediates can undergo [2+2] cycloaddition followed by ring expansion .

Salt Formation : Treat the free base with hydrochloric acid in ethanol or dichloromethane to precipitate the hydrochloride salt .

Key Conditions :

- Temperature : 25–60°C for cyclization.

- Catalysts : Pd/C for hydrogenation; HCl gas for salt formation.

- Solvents : Ethanol, THF, or dichloromethane.

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

Validation requires multi-technique analysis:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm adamantane’s cage structure (δ 1.6–2.1 ppm for CH₂ groups) and tetrahydropyridine’s unsaturated protons (δ 5.5–6.5 ppm for vinyl protons) .

X-ray Crystallography : Resolve spatial arrangement of the adamantyl group and tetrahydropyridine ring (e.g., bond angles and torsion angles) .

Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns using ESI-TOF or HRMS .

Advanced: How can researchers optimize reaction yields while minimizing diastereomeric byproducts?

Methodological Answer:

Diastereomers often arise during tetrahydropyridine ring formation. Mitigation strategies include:

Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to direct ring closure .

Purification : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) or recrystallization in ethanol/water mixtures .

Reaction Monitoring : Track intermediates via in situ FTIR or LC-MS to identify side reactions early .

Advanced: What pharmacological assays are suitable for evaluating this compound’s biological activity?

Methodological Answer:

Given its structural similarity to adamantane-based antivirals (e.g., amantadine) and CNS agents:

In Vitro Assays :

- Viral Inhibition : Test against influenza A (H1N1) in MDCK cells using plaque reduction assays .

- Receptor Binding : Screen for NMDA receptor antagonism via radioligand displacement (³H-MK-801) in rat cortical membranes .

In Silico Studies : Perform molecular docking with NMDA receptor GluN1 subunits (PDB: 5FXH) to predict binding affinity .

Controls : Include memantine (NMDA antagonist) and oseltamivir (neuraminidase inhibitor) as reference compounds .

Advanced: How should researchers address discrepancies in reported solubility and stability data?

Methodological Answer:

Contradictions often arise from solvent polarity or pH variations. Resolve via:

Solubility Profiling : Measure in buffered solutions (pH 1–10) using UV-Vis spectroscopy (λ = 254 nm) .

Stability Studies :

- Thermal : Use TGA/DSC to assess decomposition temperatures.

- Photolytic : Expose to UV light (254 nm) and monitor degradation via HPLC .

Data Normalization : Report results with standardized conditions (e.g., 25°C, 0.1 M PBS pH 7.4) .

Advanced: What analytical techniques are critical for quantifying impurities in bulk batches?

Methodological Answer:

HPLC-DAD/ELSD : Use a C18 column (e.g., Agilent Zorbax SB-C18) with gradient elution (water/acetonitrile + 0.1% TFA) to separate adamantane derivatives .

GC-MS : Detect volatile byproducts (e.g., unreacted adamantylamine) with a DB-5MS column and He carrier gas .

Elemental Analysis : Confirm stoichiometry of C, H, N, Cl to ±0.3% deviation .

Advanced: How can computational chemistry aid in predicting this compound’s metabolic pathways?

Methodological Answer:

Metabolite Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., hydroxylation at adamantane’s bridgehead) .

CYP450 Interactions : Simulate binding to CYP3A4 (major metabolizing enzyme) via molecular dynamics to assess oxidation susceptibility .

Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.